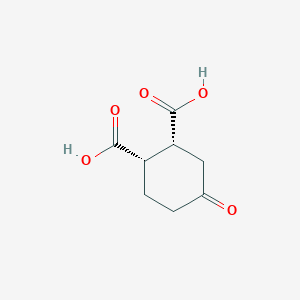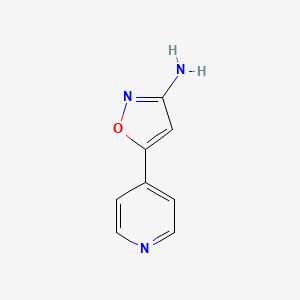
1H-Benzimidazole, 5-(1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 5-(1-piperazinyl)- is a heterocyclic compound that features a benzimidazole core with a piperazine substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 5-(1-piperazinyl)- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. The piperazine moiety can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 5-(1-piperazinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the piperazine substituent.
Substitution: Both the benzimidazole core and the piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups to the benzimidazole or piperazine rings.
Applications De Recherche Scientifique
1H-Benzimidazole, 5-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 5-(1-piperazinyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole: The parent compound without the piperazine substituent.
1H-Benzimidazole, 2-(1-piperazinyl)-: A similar compound with the piperazine substituent at the 2-position.
1H-Benzimidazole, 5-(4-methyl-1-piperazinyl)-: A derivative with a methyl group on the piperazine ring.
Uniqueness: 1H-Benzimidazole, 5-(1-piperazinyl)- is unique due to the specific positioning of the piperazine substituent, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
6-piperazin-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N4/c1-2-10-11(14-8-13-10)7-9(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) |
Clé InChI |
BYRZMVHZMLASEL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC3=C(C=C2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



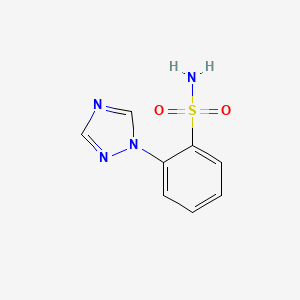
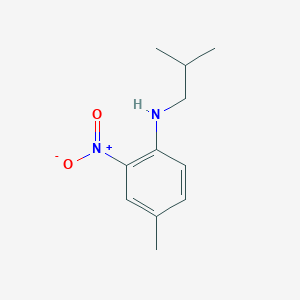
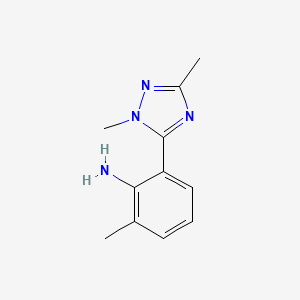

![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)

![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
